
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran ring system with hydroxyl groups at positions 6 and 7, a methyl group at position 4, and a phenylazo group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- typically involves multiple steps. One common method includes the following steps:
Formation of the benzopyran ring: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group at position 4 can be introduced using methylating agents like methyl iodide in the presence of a base.
Azo coupling: The phenylazo group at position 8 can be introduced through a diazotization reaction followed by azo coupling with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Antioxidant activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.
Signal transduction: The compound can modulate signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of hydroxyl groups.
2H-1-Benzopyran-2-one, 6-methyl-: Lacks the hydroxyl and phenylazo groups.
4-Methyl-7-hydroxycoumarin: Similar core structure but different substituents.
Uniqueness
2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-8-(phenylazo)- is unique due to the presence of both hydroxyl and phenylazo groups, which confer distinct chemical and biological properties
Properties
CAS No. |
200354-67-2 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
6,7-dihydroxy-4-methyl-8-phenyldiazenylchromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-13(20)22-16-11(9)8-12(19)15(21)14(16)18-17-10-5-3-2-4-6-10/h2-8,19,21H,1H3 |
InChI Key |
ZKJURRDPBYHJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


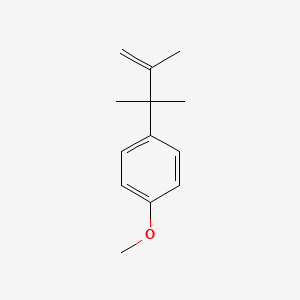
![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
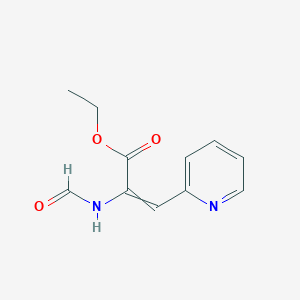
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
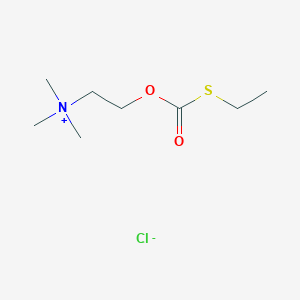
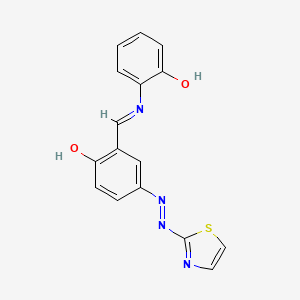
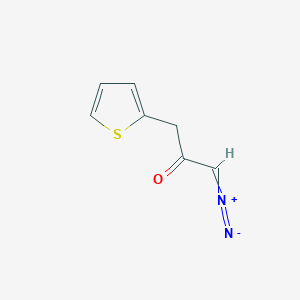
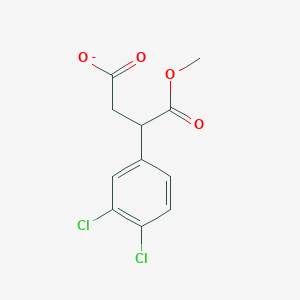
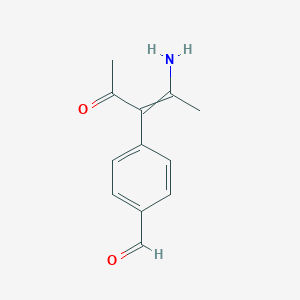
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
